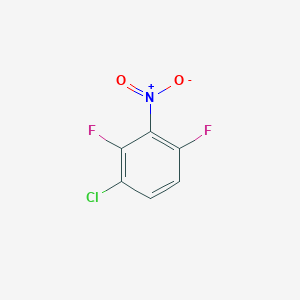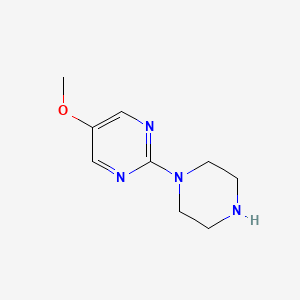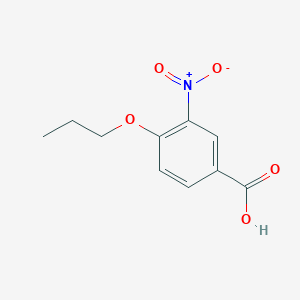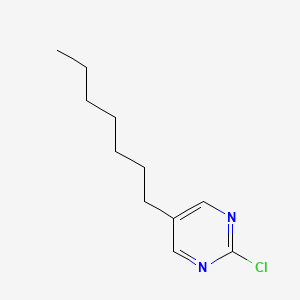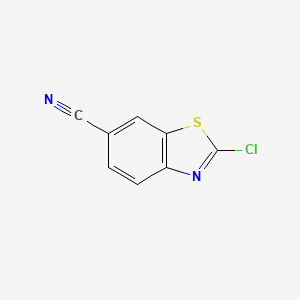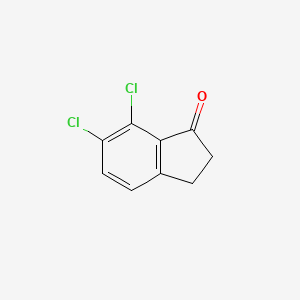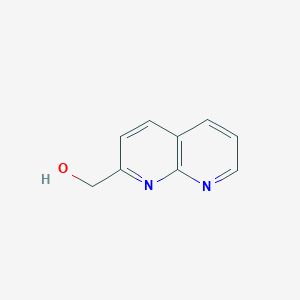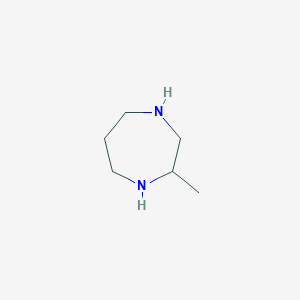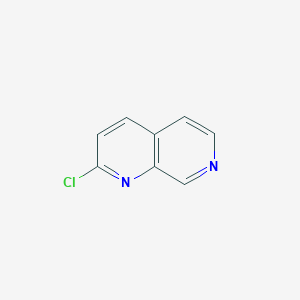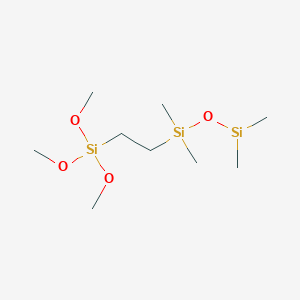
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane
Overview
Description
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is a chemical compound with a unique structure that consists of two silicon atoms bonded to each other by oxygen atoms, with two ethyl groups and one trimethoxysilyl group attached to the silicon atoms . It is commonly used as a coupling agent and surface modifier in various industries, such as in adhesives, sealants, and coatings .
Molecular Structure Analysis
The molecular formula of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is C9H26O4Si3 . The molecular weight is 282.56 . The structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The boiling point of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is predicted to be 217.3±23.0 °C . Other physical and chemical properties like density, melting point, refractive index, and flash point are not available in the resources .Scientific Research Applications
Surface Modification and Coatings
This compound is widely used in the development of surface coatings due to its ability to form durable and weather-resistant layers. It enhances adhesion to substrates like metals, glass, and plastics, and is compatible with organic polymers, making it valuable for creating composite materials .
Adhesives and Sealants
In the adhesive industry, 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane improves bonding properties, providing strong adhesion and flexibility. It’s particularly useful in sealants where weatherability and longevity are critical .
Agriculture
While specific applications in agriculture are not directly mentioned, siloxanes like this compound can be used to modify surfaces to be more hydrophobic, which can benefit agricultural tools and equipment by providing protective coatings .
Electronics
Its use in electronics is not explicitly detailed, but compounds with similar structures are known to be used as coupling agents and surface modifiers, which could be applied to electronic components for improved performance and durability .
Materials Science
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane: is instrumental in materials science for the formulation of composites and functional coatings. Its structure allows for enhanced compatibility with various polymers and contributes to the development of advanced materials .
Medical Applications
The compound’s potential in medical applications is not well-documented in the available data. However, siloxanes are generally known for their biocompatibility and stability, suggesting possible uses in medical device coatings or pharmaceutical formulations .
Polymer Production
It serves as a monomer in the production of silicone polymers or resins. Its reactivity and stability under various conditions make it suitable for creating a wide range of silicone-based materials .
Catalysis
Though not directly stated, siloxanes can be involved in catalytic processes, such as hydrosilylation reactions, which are important in the synthesis of various organic compounds. This compound could potentially act as a source of hydride or participate in catalytic cycles .
Safety and Hazards
properties
InChI |
InChI=1S/C9H25O4Si3/c1-10-16(11-2,12-3)9-8-15(6,7)13-14(4)5/h8-9H2,1-7H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNFCQVEJYKOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC[Si](C)(C)O[Si](C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H25O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567806 | |
| Record name | 1,1,3,3-Tetramethyl-1-[2-(trimethoxysilyl)ethyl]disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3,8-Dioxa-2,4,7-trisilanonane, 7,7-dimethoxy-2,4,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane | |
CAS RN |
137407-65-9 | |
| Record name | 3,8-Dioxa-2,4,7-trisilanonane, 7,7-dimethoxy-2,4,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3-Tetramethyl-1-[2-(trimethoxysilyl)ethyl]disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






